Navigating the Synthesis and Application of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride: A Technical Guide for Advanced Research
Navigating the Synthesis and Application of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride: A Technical Guide for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific, yet underexplored derivative, 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride (CAS Number: 41994-51-8). While public domain data on this precise molecule is notably scarce, this document, written from the perspective of a Senior Application Scientist, aims to provide a robust technical framework for its synthesis, characterization, and potential applications. This will be achieved by leveraging established chemical principles and drawing parallels from closely related, well-documented analogues.
A crucial point of clarification is the distinction between the quinoline and isoquinoline isomers. The vast majority of commercially available and published data pertains to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a constrained analogue of phenylalanine. The quinoline isomer, which is the subject of this guide, represents a different spatial arrangement of the nitrogen atom within the heterocyclic ring system, leading to distinct chemical and biological properties. The relative abundance of information on the isoquinoline analogue highlights a significant opportunity for novel research into the quinoline counterpart.
Physicochemical and Structural Landscape
| Property | Value | Source |
| CAS Number | 41994-51-8 | N/A |
| Molecular Formula | C₁₀H₁₂ClNO₂ | N/A |
| Molecular Weight | 213.66 g/mol | N/A |
| IUPAC Name | 1,2,3,4-tetrahydroquinoline-3-carboxylic acid hydrochloride | N/A |
| Canonical SMILES | C1C(NCC2=CC=CC=C21)C(=O)O.Cl | N/A |
Caption: 2D structure of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride.
Strategic Synthesis: A Proposed Pathway
The synthesis of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid hydrochloride can be envisioned through a multi-step process, beginning with the construction of the quinoline core, followed by reduction and functional group manipulation. Several classical methods exist for quinoline synthesis, such as the Doebner-von Miller, Combes, and Friedländer reactions.[3] A plausible route to the target molecule involves a modified Doebner-von Miller reaction to generate a quinoline-3-carboxylic acid intermediate, which is then subjected to catalytic hydrogenation.
Caption: Proposed synthetic pathway for 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride.
Experimental Protocol: A Hypothetical Step-by-Step Synthesis
The following protocol is a proposed methodology based on established chemical transformations. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, would be necessary to achieve optimal yields and purity.
Part 1: Synthesis of Quinoline-3-carboxylic acid (Doebner-von Miller Reaction)
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine aniline (1.0 eq) and a suitable solvent such as ethanol.
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Reagent Addition: While stirring vigorously, add pyruvic acid (1.1 eq) dropwise to the aniline solution.
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Initiation: Following the addition of pyruvic acid, slowly add formaldehyde (1.1 eq, as a 37% aqueous solution) to the reaction mixture. An exothermic reaction may be observed.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield quinoline-3-carboxylic acid.
Part 2: Catalytic Hydrogenation to 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
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Catalyst and Substrate: In a high-pressure hydrogenation vessel, add quinoline-3-carboxylic acid (1.0 eq) and a suitable catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%) or Platinum(IV) oxide (Adam's catalyst).[4]
-
Solvent: Add a solvent that will dissolve the starting material, such as ethanol, methanol, or acetic acid.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.[5]
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Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis.
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Isolation: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinoline-3-carboxylic acid. This can be further purified by recrystallization if necessary.
Part 3: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the purified 1,2,3,4-tetrahydroquinoline-3-carboxylic acid in a minimal amount of a suitable solvent, such as diethyl ether or ethanol.
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Acidification: While stirring, add a solution of hydrochloric acid (1.1 eq, e.g., as a solution in diethyl ether or as concentrated aqueous HCl) dropwise.
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Precipitation: The hydrochloride salt should precipitate from the solution.
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Isolation and Drying: Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride.
Analytical Characterization: A Predictive Approach
Due to the absence of published spectral data for the target compound, this section outlines the expected analytical characteristics based on the known behavior of similar molecular scaffolds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, typically in the range of δ 6.5-7.5 ppm. The protons on the saturated heterocyclic ring will appear in the upfield region. The methine proton at the C3 position, adjacent to the carboxylic acid, would likely be a multiplet around δ 3.5-4.5 ppm. The diastereotopic methylene protons at C2 and C4 would each appear as distinct multiplets. The N-H proton would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the quaternary carbons appearing as weaker signals. The carbonyl carbon of the carboxylic acid would be observed in the downfield region, typically around δ 170-180 ppm. The carbons of the saturated ring (C2, C3, and C4) will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, which will overlap with the N-H stretching vibration. A strong carbonyl (C=O) stretch for the carboxylic acid will be prominent around 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum, likely obtained via electrospray ionization (ESI), would show a prominent peak for the molecular ion [M+H]⁺. The fragmentation pattern would be influenced by the tetrahydroquinoline ring and the carboxylic acid group. A common fragmentation pathway for tetrahydroquinolines involves the loss of a hydrogen radical to form a stable dihydroquinolinium ion.[6] Another likely fragmentation would be the loss of the carboxylic acid group (CO₂H) or carbon dioxide (CO₂).
Caption: Proposed mass fragmentation pathway for 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid.
Applications in Drug Discovery and Development
The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[2] These include anticancer, antidiabetic, anti-inflammatory, and neuroprotective properties. The introduction of a carboxylic acid at the 3-position provides a handle for further derivatization, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.
Derivatives of the isomeric 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are attractive targets for cancer therapy. While this specific activity has not been reported for the quinoline analogue, it highlights a potential avenue for investigation. The constrained nature of the tetrahydroquinoline ring system makes it an attractive scaffold for mimicking peptide secondary structures, a common strategy in the design of enzyme inhibitors and receptor modulators.
Safety, Handling, and Storage
As a hydrochloride salt of a carboxylic acid, 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride is expected to be a solid that is irritating to the skin, eyes, and respiratory system. Standard laboratory safety precautions should be followed when handling this compound.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
While 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride remains a relatively unexplored molecule, its structural relationship to the well-established tetrahydroquinoline and tetrahydroisoquinoline scaffolds suggests significant potential as a building block in drug discovery and development. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. It is our hope that this technical overview will stimulate further research into this promising area of medicinal chemistry, ultimately leading to the development of novel therapeutic agents.
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